4-chloro-N-(1,1-dimethoxy-2-methylpropan-2-yl)aniline
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Overview
Description
4-chloro-N-(1,1-dimethoxy-2-methylpropan-2-yl)aniline is a chemical compound with the molecular formula C12H18ClNO2 and a molecular weight of 243.73 g/mol . This compound is an aniline derivative, characterized by the presence of a chloro group and a dimethoxy-substituted alkyl chain attached to the nitrogen atom of the aniline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(1,1-dimethoxy-2-methylpropan-2-yl)aniline typically involves the reaction of 4-chloroaniline with 1,1-dimethoxy-2-methylpropane under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(1,1-dimethoxy-2-methylpropan-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-(1,1-dimethoxy-2-methylpropan-2-yl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-(1,1-dimethoxy-2-methylpropan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-chloro-2,5-dimethoxyaniline: Another aniline derivative with similar structural features but different substitution patterns.
4-chloroaniline: A simpler compound lacking the dimethoxy-substituted alkyl chain.
Uniqueness
4-chloro-N-(1,1-dimethoxy-2-methylpropan-2-yl)aniline is unique due to the presence of both the chloro group and the dimethoxy-substituted alkyl chain, which confer distinct chemical and physical properties.
Biological Activity
4-Chloro-N-(1,1-dimethoxy-2-methylpropan-2-yl)aniline is a synthetic compound with the molecular formula C12H18ClNO2. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, therapeutic potential, and comparative analysis with related compounds.
- Molecular Weight : 243.73 g/mol
- IUPAC Name : this compound
- CAS Number : 306979-56-6
Synthesis
The synthesis typically involves the reaction of 4-chloroaniline with 1,1-dimethoxy-2-methylpropane under specific conditions, often utilizing catalysts to enhance yield and purity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It may modulate enzyme activities or receptor functions through specific binding mechanisms. The exact molecular targets remain to be fully elucidated but are believed to include enzymes involved in metabolic pathways and signal transduction.
Anticancer Activity
Recent studies have indicated that compounds structurally similar to this compound exhibit significant anticancer properties. For instance:
- IC50 Values : Research on related compounds has shown IC50 values ranging from 21.3 µM to 28.3 µM against various cancer cell lines, indicating moderate activity compared to standard chemotherapeutics like doxorubicin .
Table 1 summarizes the anticancer activity of related compounds:
Compound Name | IC50 (µM) | Target Cell Line |
---|---|---|
Benzamide derivatives of PABA | 5.85 | A549 |
N-(4-(3-Methoxyphenyl)carbamoyl)phenyl nicotinamide | <10 | MCF-7 |
This compound | TBD | TBD |
Anti-Cholinesterase Activity
Another area of investigation is the anti-cholinesterase activity of similar aniline derivatives. Compounds in this class have shown potential as inhibitors of acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's disease. The inhibition constants (Ki values) for some analogs range from 13.62 nM to 33.00 nM, suggesting promising therapeutic applications .
Comparative Analysis
When comparing this compound with similar compounds:
Similar Compounds
Compound Name | Structure Features | Notable Activity |
---|---|---|
4-Chloroaniline | Lacks alkyl chain | Basic aniline activity |
4-Chloro-2,5-dimethoxyaniline | Similar chloro substitution | Moderate anticancer activity |
The presence of both the chloro group and the dimethoxy-substituted alkyl chain in this compound confers unique properties that may enhance its biological efficacy compared to simpler anilines.
Case Studies and Research Findings
Several case studies have explored the biological implications of this compound:
- In Vitro Studies : Investigations into its cytotoxic effects against various cancer cell lines have shown that derivatives can significantly inhibit cell proliferation.
- Molecular Docking Studies : These studies predict binding affinities and interaction modes with target proteins, providing insights into its mechanism of action.
Properties
IUPAC Name |
4-chloro-N-(1,1-dimethoxy-2-methylpropan-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO2/c1-12(2,11(15-3)16-4)14-10-7-5-9(13)6-8-10/h5-8,11,14H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPAUIHREZARDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(OC)OC)NC1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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